molecular formula C21H21N3O3S B2895433 2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-86-7

2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2895433
CAS RN: 627045-86-7
M. Wt: 395.48
InChI Key: VYTHFNYUCSLARD-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality 2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

Compounds similar to 2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, specifically hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones, have been synthesized and their antioxidant properties evaluated. These compounds, prepared via Biginelli reaction, showed promising results in scavenging free radicals, indicating potential applications in mitigating oxidative stress-related conditions (Ismaili et al., 2008).

Corrosion Inhibition

A study on 5-arylpyrimido-[4,5-b]quinoline-diones (APQDs) demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The compounds showcased high inhibition efficiencies, with one derivative achieving up to 98.30% efficiency at a specific concentration. Their performance was attributed to adsorption onto the steel surface, following the Langmuir adsorption isotherm. This suggests potential industrial applications in protecting metal surfaces against corrosion (Verma et al., 2016).

Luminescent Properties

Another fascinating application is in the domain of luminescent materials. A study explored the microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives, which exhibited good luminescent properties in ethanol solutions. Such characteristics suggest their potential use in organic electroluminescent (EL) media, which could be leveraged in the development of new lighting and display technologies (Tu et al., 2009).

Catalytic Synthesis Applications

L-Proline-catalyzed reactions have been employed for the synthesis of complex heterocyclic ortho-quinones, including those related to the chemical family of 2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione. Such methods offer environmentally friendly advantages, such as high atom economy and the absence of need for chromatographic purification, indicating a potential for "green" synthetic applications (Rajesh et al., 2011).

properties

IUPAC Name

5-(3-methoxyphenyl)-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-10-28-21-23-19-18(20(26)24-21)16(12-6-4-7-13(11-12)27-2)17-14(22-19)8-5-9-15(17)25/h3-4,6-7,11,16H,1,5,8-10H2,2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTHFNYUCSLARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

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